Cas no 1311166-07-0 ({3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid)
![{3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid structure](https://www.kuujia.com/scimg/cas/1311166-07-0x500.png)
{3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid Chemical and Physical Properties
Names and Identifiers
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- {3-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid
- (3-[2-(Piperidin-1-yl)ethoxy]phenyl)boranediol
- SB74085
- [3-(2-piperidin-1-ylethoxy)phenyl]boronic acid
- CS-0178746
- {3-[2-(piperidin-1-yl)ethoxy]phenyl}boronicacid
- F88403
- 3-[2-(piperidin-1-yl)ethoxy]phenylboronic acid
- EN300-80747
- Z381513296
- (3-(2-(Piperidin-1-yl)ethoxy)phenyl)boronic acid
- 1311166-07-0
- {3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid
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- MDL: MFCD11540656
- Inchi: 1S/C13H20BNO3/c16-14(17)12-5-4-6-13(11-12)18-10-9-15-7-2-1-3-8-15/h4-6,11,16-17H,1-3,7-10H2
- InChI Key: RVGXCTOOQRWXTB-UHFFFAOYSA-N
- SMILES: O(C1C=CC=C(B(O)O)C=1)CCN1CCCCC1
Computed Properties
- Exact Mass: 249.1536237g/mol
- Monoisotopic Mass: 249.1536237g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.9
{3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-80747-0.5g |
{3-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid |
1311166-07-0 | 95.0% | 0.5g |
$391.0 | 2025-02-21 | |
Chemenu | CM430345-250mg |
{3-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid |
1311166-07-0 | 95%+ | 250mg |
$216 | 2022-06-13 | |
Enamine | EN300-80747-1.0g |
{3-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid |
1311166-07-0 | 95.0% | 1.0g |
$513.0 | 2025-02-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN9311-1G |
{3-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid |
1311166-07-0 | 95% | 1g |
¥ 2,171.00 | 2023-03-30 | |
Chemenu | CM430345-1g |
{3-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid |
1311166-07-0 | 95%+ | 1g |
$394 | 2022-09-03 | |
Enamine | EN300-80747-0.1g |
{3-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid |
1311166-07-0 | 95.0% | 0.1g |
$144.0 | 2025-02-21 | |
Enamine | EN300-80747-2.5g |
{3-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid |
1311166-07-0 | 95.0% | 2.5g |
$1008.0 | 2025-02-21 | |
Enamine | EN300-80747-10g |
{3-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid |
1311166-07-0 | 95% | 10g |
$2209.0 | 2023-09-02 | |
Aaron | AR01AK65-250mg |
{3-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid |
1311166-07-0 | 95% | 250mg |
$309.00 | 2025-02-09 | |
1PlusChem | 1P01AJXT-250mg |
{3-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid |
1311166-07-0 | 98% | 250mg |
$150.00 | 2025-03-19 |
{3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid Related Literature
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Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
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2. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
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Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
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Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
Additional information on {3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid
Introduction to {3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic Acid (CAS No. 1311166-07-0)
{3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid} is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its CAS number 1311166-07-0, features a unique structural motif that combines a phenyl ring with a boronic acid functional group, further modified by an ethoxy side chain linked to a piperidine ring. The presence of these functional groups makes it a versatile intermediate in the synthesis of various bioactive molecules and advanced materials.
The boronic acid moiety in {3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid is particularly noteworthy due to its reactivity and stability under a range of conditions. Boronic acids are well-known for their ability to participate in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions, which are widely employed in the construction of complex organic molecules. This reactivity has made {3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers.
The piperidine ring in the structure contributes to the compound's solubility and bioavailability, making it an attractive candidate for drug development. Piperidine derivatives are commonly found in active pharmaceutical ingredients (APIs) due to their favorable pharmacokinetic properties. The ethoxy group further enhances the compound's versatility by providing additional sites for functionalization and interaction with biological targets.
Recent research has highlighted the potential applications of {3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid in the development of novel therapeutics. For instance, studies have demonstrated its utility in the synthesis of targeted drug delivery systems, where the boronic acid functionality allows for specific interactions with biological molecules. Additionally, the compound has been explored as a precursor in the creation of smart materials that can respond to environmental stimuli, such as changes in pH or temperature.
The phenyl ring in {3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid also plays a crucial role in its chemical behavior. Phenyl derivatives are known for their stability and aromaticity, which contribute to the overall robustness of the compound. This stability is particularly important in pharmaceutical applications, where compounds need to maintain their integrity under various storage and handling conditions.
In addition to its synthetic utility, {3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid has been investigated for its potential role in catalysis. The boronic acid group can act as a ligand in transition metal-catalyzed reactions, facilitating various transformations that would be otherwise difficult to achieve. This capability has opened up new avenues for research in organometallic chemistry and catalytic processes.
The combination of these structural features makes {3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid a multifaceted compound with broad applications across multiple scientific disciplines. Its role as an intermediate in pharmaceutical synthesis, its potential in materials science, and its utility in catalytic processes underscore its importance as a research chemical.
As research continues to uncover new applications and methodologies, the significance of {3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid is expected to grow further. Its unique structural properties and reactivity make it an indispensable tool for chemists and researchers working on cutting-edge projects in pharmaceuticals, materials science, and beyond.
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